molecular formula CH5BrN2 B8033826 Formamidinium bromide

Formamidinium bromide

Cat. No. B8033826
M. Wt: 124.97 g/mol
InChI Key: QWANGZFTSGZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamidinium bromide is a useful research compound. Its molecular formula is CH5BrN2 and its molecular weight is 124.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamidinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamidinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Light Emitting Applications : FAPbBr3 quantum dots (QDs) are promising for light emitting applications due to their high photoluminescence quantum yield and enhanced chemical stability (Pfingsten et al., 2018).

  • Light-Emitting Diode (LED) Applications : The use of FAPbBr3 in nanocrystal-based LEDs is highlighted, with a focus on surface defect self-passivation strategies for improving photoluminescence quantum yield and enhancing charge transport properties (Chen et al., 2020).

  • Synthesis Insights for Nanocrystals : Microfluidic reactors offer insights into the synthesis of FAPbBr3 nanocrystals, showing potential for tuning band-gap energies and controlling the formation of impurities in colloids (Maceiczyk et al., 2017).

  • Solar Cell Efficiency : Research demonstrates that the addition of triiodide ions during the formation of formamidinium lead iodide layers, containing small amounts of methylammonium lead bromide, helps in reducing deep-level defects and boosts solar cell efficiency (Yang et al., 2017).

  • Laser Applications : FAPbBr3 microdisks are developed for room-temperature whispering gallery mode lasers, showcasing high Q factor, tunable laser modes, and high photostability, indicating potential for optoelectronic applications (Li et al., 2020).

  • Planar Heterojunction Solar Cells : Formamidinium lead bromide is identified as a strong candidate for wide bandgap absorbers in perovskite solar cells, owing to its longer diffusion lengths of photoexcited species and high power conversion efficiencies (Hanusch et al., 2014).

  • Photovoltaic Studies : The study of high-quality formamidinium lead bromide perovskite films highlights their use in photovoltaic devices and amplified spontaneous emission studies, underscoring their potential for high-performance solar cells and optoelectronic devices (Arora et al., 2016).

  • X-Ray Detectors : Polycrystalline formamidinium lead bromide materials demonstrate good charge transport properties suitable for X-ray detectors, with improved performance observed with increased pressure during fabrication (Alghamdi et al., 2022).

properties

IUPAC Name

aminomethylideneazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamidinium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.